![molecular formula C24H21NO5 B1302558 4-[2-(Fmoc-amino)ethoxy]-benzoic acid CAS No. 882847-29-2](/img/structure/B1302558.png)
4-[2-(Fmoc-amino)ethoxy]-benzoic acid
Description
“4-[2-(Fmoc-amino)ethoxy]-benzoic acid” is a chemical compound with the molecular formula C24H21NO5 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .
Synthesis Analysis
The synthesis of similar compounds involves the use of O-[2-[[tert-butoxycarbonyl]amino]ethyl]-L-tyrosine in a three-necked flask equipped with magnetic stirring and a thermometer. A sodium carbonate aqueous solution is added, followed by 9-fluorenylmethyl-N-succinimidyl carbonate in a tetrahydrofuran solution. The amidation reaction is carried out at room temperature and monitored by TLC .Molecular Structure Analysis
The molecular weight of “4-[2-(Fmoc-amino)ethoxy]-benzoic acid” is approximately 403.427 Da . The structure of this compound includes a benzoic acid group attached to an ethoxy chain, which is connected to an Fmoc-amino group .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-[2-(Fmoc-amino)ethoxy]-benzoic acid is the amino group in proteins and peptides . This compound is used as a protecting group in organic synthesis, specifically to protect the amino group from unnecessary reactions during the synthesis process .
Mode of Action
4-[2-(Fmoc-amino)ethoxy]-benzoic acid acts as a protecting group for the amino group in proteins and peptides . It prevents the amino group from participating in unnecessary reactions during the synthesis process. The protecting group can be removed under appropriate conditions when it is no longer needed .
Biochemical Pathways
The compound is a key intermediate in the synthesis of various pharmaceuticals, including drugs for the treatment of HIV and diabetes . It is also used in drug development, where it can be used to modify proteins, peptides, liposomes, and small molecule drugs through coupling reactions .
Result of Action
The result of the action of 4-[2-(Fmoc-amino)ethoxy]-benzoic acid is the successful protection of the amino group during the synthesis process, allowing for the creation of complex organic compounds without unwanted side reactions . This is crucial in the development of various pharmaceuticals .
Action Environment
The action of 4-[2-(Fmoc-amino)ethoxy]-benzoic acid is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reactants can influence the efficacy and stability of the compound .
properties
IUPAC Name |
4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-23(27)16-9-11-17(12-10-16)29-14-13-25-24(28)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVLIOLJNXNLPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOC4=CC=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373281 | |
Record name | 4-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Fmoc-amino)ethoxy]-benzoic acid | |
CAS RN |
882847-29-2 | |
Record name | 4-[2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882847-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-(Fmoc-amino)ethoxy]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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